![molecular formula C23H13NO6S B2770690 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid CAS No. 313498-68-9](/img/new.no-structure.jpg)
1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid is a complex organic compound characterized by its unique naphthoquinoline structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
The synthesis of 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate naphthoquinoline derivatives with benzoyl chloride under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the benzoyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-Benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of hydroquinone derivatives.
Substitution: Electrophilic substitution reactions are common, where sulfonic acid groups can be replaced by other functional groups using reagents like sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in pharmacological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for treating infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1-Benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid can be compared with other similar compounds, such as:
Naphthoquinone derivatives: These compounds share a similar quinoline structure and exhibit comparable biological activities.
Benzoyl derivatives: Compounds with benzoyl groups often show similar chemical reactivity and applications in organic synthesis.
Sulfonic acid derivatives: These compounds are known for their strong acidic properties and are used in various industrial applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
313498-68-9 |
|---|---|
Formule moléculaire |
C23H13NO6S |
Poids moléculaire |
431.42 |
Nom IUPAC |
(16E)-16-[hydroxy(phenyl)methylidene]-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid |
InChI |
InChI=1S/C23H13NO6S/c25-21(12-6-2-1-3-7-12)19-17-13-8-4-5-9-14(13)22(26)15-10-11-16(31(28,29)30)20(18(15)17)24-23(19)27/h1-11,25H,(H,28,29,30)/b21-19+ |
Clé InChI |
VSILCDZRMARUKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C3=C4C(=CC=C(C4=NC2=O)S(=O)(=O)O)C(=O)C5=CC=CC=C53)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2770608.png)
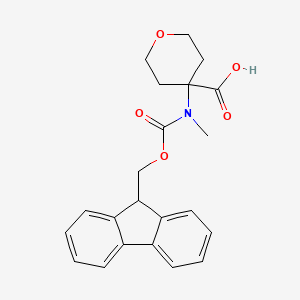

![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)
![3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide](/img/structure/B2770612.png)
![3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2770615.png)
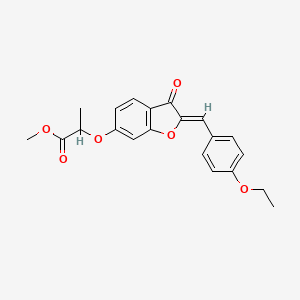
![4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2770618.png)
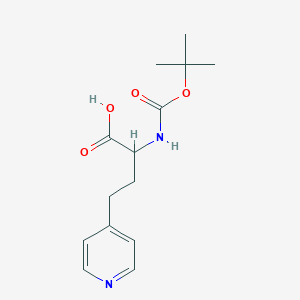
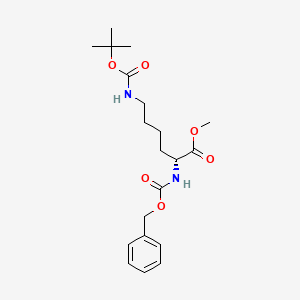
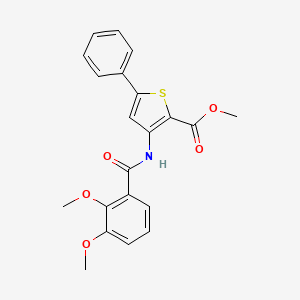
methanamine](/img/structure/B2770626.png)
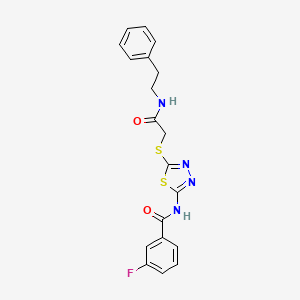
![3-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2770629.png)
